molecular formula C18H15NO4 B1301283 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde CAS No. 73279-02-4

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde

Cat. No.: B1301283
CAS No.: 73279-02-4
M. Wt: 309.3 g/mol
InChI Key: WACIDFSJZAPASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde is a chemical compound with a molecular formula of C18H15NO4 and a molecular weight of 309.3 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde typically involves the following steps:

    Formation of the Isoindole Derivative: The initial step involves the preparation of the isoindole derivative. This can be achieved by reacting phthalic anhydride with an appropriate amine under controlled conditions to form the isoindole ring structure.

    Attachment of the Propoxy Group: The next step involves the introduction of the propoxy group. This can be done by reacting the isoindole derivative with a suitable alkylating agent, such as 3-bromopropanol, under basic conditions.

    Formation of the Benzaldehyde Group: The final step involves the introduction of the benzaldehyde group. This can be achieved by reacting the intermediate product with a suitable formylating agent, such as paraformaldehyde, under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The propoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide, at elevated temperatures.

Major Products Formed

    Oxidation: 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzoic acid.

    Reduction: 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it useful in biochemical research.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow for the design of molecules with high specificity and potency.

    Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde group.

    4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

Uniqueness

4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with proteins and other biomolecules makes it particularly valuable in biochemical and medicinal research.

Properties

IUPAC Name

4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-12-13-6-8-14(9-7-13)23-11-3-10-19-17(21)15-4-1-2-5-16(15)18(19)22/h1-2,4-9,12H,3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACIDFSJZAPASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00365803
Record name 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73279-02-4
Record name 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00365803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Hydroxybenzaldehyde (24.4 g) and sodium hydride (4.8 g) in dry dimethylformamide (400 ml) were stirred at room temperature for 3 h. N-(3-Bromopropyl)phthalimide (55.0 g) was added and the reaction was stirred for a further 5 h. The mixture was poured onto ice and the resulting white solid was recrystallised from a mixture of dichloromethane and cyclohexane to yield the title compound (42.2 g) m.p. 120°-1°. TLC silica, ethyl acetate, Rf 0.7.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.